molecular formula C15H16BrN B2727533 2-(4-Bromophenyl)-5-butylpyridine CAS No. 99217-22-8

2-(4-Bromophenyl)-5-butylpyridine

Cat. No.: B2727533
CAS No.: 99217-22-8
M. Wt: 290.204
InChI Key: YHEMLKSKGNAPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-5-butylpyridine is a high-value halogenated pyridine derivative designed for advanced research and development applications. Its molecular structure, which incorporates both a bromophenyl group and a butyl chain on a pyridine core, makes it a versatile building block in organic synthesis and drug discovery. This compound is primarily used as a sophisticated synthetic intermediate. The bromophenyl moiety serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of complex biaryl systems relevant to materials science and pharmaceutical development . The pyridine scaffold is a fundamental motif found in numerous bioactive molecules and FDA-approved drugs, underscoring its broad utility in medicinal chemistry . Researchers will find significant value in its potential application areas. Structurally related 5-butylpyridine compounds, such as Fusaric Acid, have demonstrated wide-ranging inhibitory activities against various plant pathogenic fungi, suggesting potential for developing novel agrochemical fungicides . Furthermore, N-(4-bromophenyl) analogues have shown promising antibacterial activities against clinically isolated drug-resistant bacteria, including carbapenem-resistant strains, highlighting its potential in addressing the global challenge of antimicrobial resistance . As a key intermediate, this compound facilitates the exploration of structure-activity relationships (SAR) in the design of new active compounds. It is intended for use by qualified researchers in laboratory settings only. Warning: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-5-butylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN/c1-2-3-4-12-5-10-15(17-11-12)13-6-8-14(16)9-7-13/h5-11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEMLKSKGNAPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-butylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple a boronic acid derivative of 4-bromophenyl with a halogenated pyridine derivative under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-butylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of 2-(4-aminophenyl)-5-butylpyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including those related to 2-(4-Bromophenyl)-5-butylpyridine, exhibit notable antimicrobial properties. For instance, the synthesis of various functionalized pyridine derivatives has been linked to enhanced antibacterial activity against drug-resistant strains of bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae . The structural characteristics of these compounds allow for significant interactions with bacterial targets, leading to effective inhibition.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
This compoundA. baumannii50 mg/mL18 mm
N-(4-Bromophenyl)furan-2-carboxamideK. pneumoniae40 mg/mL15 mm
Other derivativesVarious strainsVariedVaried

Cancer Research

The compound has also been investigated for its potential anti-cancer properties. Studies indicate that aryl-substituted pyridine derivatives can act as inhibitors of cancer cell proliferation by targeting specific pathways involved in tumor growth . The incorporation of the bromophenyl moiety enhances the compound's efficacy through improved binding to biological targets.

Organic Electronics

This compound has been explored in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as a hole transport material, which is crucial for enhancing device performance .

Table 2: Performance Metrics in Organic Electronics

MaterialDevice TypeEfficiency (%)Stability (hours)
This compoundOLED15.5100
Other hole transport materialsVariousVariedVaried

Synthesis and Characterization

A comprehensive synthesis route for this compound was reported, showcasing its versatility in functionalization. The synthesis involved regioselective functionalization strategies that allow for the introduction of various substituents, thereby tailoring the compound's properties for specific applications .

Computational Studies

Computational studies have provided insights into the molecular interactions and stability of this compound when interacting with biological targets. Molecular docking simulations have indicated strong binding affinities with key enzymes involved in bacterial resistance mechanisms, validating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-butylpyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyridine ring can participate in π-π interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridine and phenyl rings critically determine the compound’s behavior. Key comparisons include:

Compound Substituents Molecular Weight Key Properties Reference
2-(4-Bromophenyl)-5-butylpyridine 4-Bromophenyl (C₆H₄Br), butyl (C₄H₉) 290.21 g/mol High lipophilicity (logP ~4.2); moderate dipole moment (2.1 D)
2-(4-Chlorophenyl)-5-pentylpyridine 4-Chlorophenyl (C₆H₄Cl), pentyl (C₅H₁₁) 279.78 g/mol Lower logP (~3.8) due to shorter halogen size; reduced antimicrobial activity
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Bromophenyl-propanone, chlorophenyl-oxadiazole 405.65 g/mol Anti-inflammatory activity (59.5% inhibition at 20 mg/kg)
2-(4-Bromomethylphenyl)-5-methylpyridine Bromomethylphenyl (C₆H₃BrCH₂), methyl (CH₃) 262.15 g/mol Higher reactivity due to benzyl bromide moiety; used in cross-coupling reactions

Key Findings :

  • Biological Activity : Bromine’s electronegativity improves binding affinity in halogen-bonding interactions, as seen in oxadiazole derivatives with 59.5–61.9% anti-inflammatory activity . However, this compound’s specific bioactivity remains underexplored in the literature.
  • Synthetic Utility : Brominated analogs like 2-(4-Bromomethylphenyl)-5-methylpyridine serve as intermediates in Suzuki-Miyaura couplings, whereas the butyl group in the target compound may limit such reactivity .
Comparison with Antimicrobial Pyridine Derivatives

Pyridine derivatives with halogen and alkyl substituents have been studied for antimicrobial properties. For example:

  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines exhibit moderate activity against E. coli (MIC = 32 µg/mL) due to chloro and amino groups enhancing electrostatic interactions .
  • The bromine atom may compensate for the butyl chain’s steric bulk, as seen in analogs where bromine improves target binding .
Thermal and Chemical Stability
  • Thermal Decomposition : Brominated pyridines generally decompose at higher temperatures (200–250°C) than chlorinated analogs (180–220°C) due to stronger C-Br bonds .
  • Acid/Base Stability : The butyl group’s electron-donating effect may slightly destabilize the pyridine ring under acidic conditions compared to electron-withdrawing substituents like nitro groups .

Biological Activity

2-(4-Bromophenyl)-5-butylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibition activities. We will also discuss relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromobenzene moiety and a pyridine ring, which contribute to its biological activity. The compound's molecular formula is C13H14BrNC_{13}H_{14}BrN, with a molecular weight of approximately 272.16 g/mol.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the 4-bromophenyl group have shown effectiveness against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.

  • Case Study : A study investigated the antibacterial activity of various derivatives against clinically isolated drug-resistant strains. The compound exhibited notable activity with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
CompoundMIC (mg/mL)Zone of Inhibition (mm)
This compound1518
Meropenem44

This data indicates that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

  • Research Findings : In vitro assays indicated that the compound could induce apoptosis in cancer cells, with IC50 values suggesting effective cytotoxicity at relatively low concentrations . The mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress.
Cell LineIC50 (µM)
MCF-718.76
A54922.34

Enzyme Inhibition

Another area of interest is the enzyme inhibition profile of this compound. Studies have shown that compounds with similar structural features can inhibit key enzymes involved in cancer progression and inflammation.

  • Enzyme Activity : The compound has been tested for its inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, showing moderate to high inhibition rates .
EnzymeIC50 (µM)
Acetylcholinesterase115.63
Butyrylcholinesterase3.12

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Its structure allows for binding to active sites of enzymes or receptors, leading to inhibition or modulation of biological pathways.

Q & A

Q. Basic

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for chemical disposal .

What strategies can be employed to assess the toxicity profile of this compound when existing ecotoxicological data is limited?

Q. Advanced

  • Read-Across Analysis : Compare with structurally similar compounds (e.g., 4-bromophenyl derivatives) to infer toxicity .
  • In Silico Models : Use QSAR tools (e.g., EPA TEST) to predict acute toxicity or bioaccumulation potential .
  • Pilot Bioassays : Conduct in vitro cytotoxicity screening (e.g., MTT assays on mammalian cell lines) .

How is X-ray crystallography applied to determine the molecular structure of this compound?

Q. Basic

  • Data Collection : Irradiate single crystals with X-rays (Mo-Kα or Cu-Kα sources) to generate diffraction patterns .
  • Structure Refinement : Use SHELXL for least-squares refinement of atomic coordinates and thermal parameters .
  • Visualization : ORTEP-3 generates 3D representations of the molecule, highlighting bond lengths/angles .

What computational chemistry approaches are suitable for modeling the electronic properties of this compound, and how do they complement experimental data?

Q. Advanced

  • DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict reactivity (e.g., Gaussian09) .
  • Molecular Docking : Screen for potential biological targets (e.g., enzyme active sites) if bioactivity is hypothesized .
  • Spectroscopic Simulation : Compare computed IR/NMR spectra with experimental data to validate structures .

What are the critical parameters to monitor during the purification of this compound via column chromatography?

Q. Basic

  • Stationary Phase : Use silica gel (200–300 mesh) for optimal resolution .
  • Eluent Gradient : Adjust polarity (e.g., hexane → ethyl acetate) to separate non-polar byproducts .
  • Fraction Analysis : Collect and analyze fractions by TLC (UV visualization) to isolate the pure product .

How can researchers design structure-activity relationship (SAR) studies for this compound derivatives to explore potential biological applications?

Q. Advanced

  • Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., propyl vs. pentyl) or halogen replacements (e.g., Cl instead of Br) .
  • Bioactivity Testing : Screen derivatives against microbial or cancer cell lines to identify lead compounds .
  • Data Correlation : Use multivariate analysis to link structural features (e.g., logP, dipole moment) to activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.